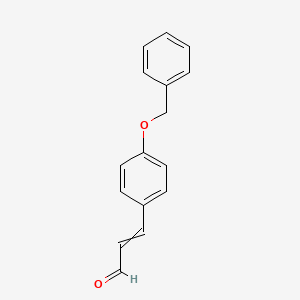

p-Benzyloxycinnamaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-12H,13H2 |

InChI Key |

NYHQCCMTIODLDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for P Benzyloxycinnamaldehyde and Its Analogues

Classical Synthetic Routes to p-Benzyloxycinnamaldehyde

Traditional methods for synthesizing this compound rely on fundamental organic reactions that have been refined over decades. These routes typically involve the construction of the α,β-unsaturated aldehyde system and the protection of the phenolic hydroxyl group.

Condensation Reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

Condensation reactions are a cornerstone in the synthesis of cinnamaldehyde (B126680) derivatives, enabling the formation of the crucial C=C double bond.

The Knoevenagel Condensation offers a direct route to cinnamic acid derivatives, which can be subsequently converted to the target aldehyde. This reaction typically involves the condensation of p-benzyloxybenzaldehyde with an active methylene (B1212753) compound like malonic acid, often catalyzed by a base such as pyridine (B92270) or piperidine (B6355638). rsc.org More environmentally friendly approaches have been developed, utilizing catalysts like proline in solvents such as ethanol (B145695), which can provide good to high yields (60-80%) of the corresponding cinnamic diacids from various p-hydroxybenzaldehydes. nih.gov The reaction mechanism proceeds through a carbanion intermediate that adds to the carbonyl group, followed by dehydration. researchgate.net

The Wittig Reaction provides a powerful and versatile method for alkene synthesis from aldehydes and ketones. masterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of p-benzyloxybenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt using a strong base. libretexts.org To circumvent the use of strong bases with base-sensitive substrates, milder conditions have been developed, for instance, using silver carbonate as a base, which has been shown to give good yields (63-97%) for styrene (B11656) derivatives. nih.gov The reaction proceeds via a betaine (B1666868) or an oxaphosphetane intermediate, leading to the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) Reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often lead to the preferential formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The synthesis of this compound via the HWE reaction would involve reacting p-benzyloxybenzaldehyde with a stabilized phosphonate, such as diethyl formylphosphonate, in the presence of a base. The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the Wittig reaction. alfa-chemistry.comtcichemicals.com Various base and solvent combinations can be employed to optimize the reaction, with conditions like Ba(OH)₂ in a THF/water mixture showing high yields (up to 95%) for related α,β-unsaturated ketones. beilstein-journals.org

Table 1: Comparison of Classical Condensation Reactions for Cinnamaldehyde Synthesis

| Reaction | Reactants | Typical Catalyst/Base | Key Advantages | Key Disadvantages | Stereoselectivity |

|---|---|---|---|---|---|

| Knoevenagel | p-Benzyloxybenzaldehyde, Malonic Acid | Piperidine, Pyridine, Proline nih.gov | Direct route to cinnamic acids. | May require further steps to get the aldehyde. | Generally gives the (E)-isomer. |

| Wittig | p-Benzyloxybenzaldehyde, Phosphorus Ylide | Strong bases (e.g., n-BuLi), Ag₂CO₃ nih.gov | High yields, predictable regiochemistry. libretexts.org | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. | Can be tuned for (E) or (Z) isomers depending on the ylide and conditions. |

| Horner-Wadsworth-Emmons | p-Benzyloxybenzaldehyde, Phosphonate Ester | NaH, K₂CO₃, Ba(OH)₂ beilstein-journals.org | Water-soluble byproduct simplifies workup; generally higher reactivity than Wittig reagents. alfa-chemistry.com | Phosphonate reagents can be more expensive. | Predominantly (E)-alkenes. wikipedia.org |

Oxidation Reactions for Aldehyde Moiety Formation

In many synthetic strategies, the aldehyde functionality of this compound is introduced by the oxidation of a precursor alcohol, namely p-benzyloxycinnamyl alcohol. The selective oxidation of an allylic alcohol to an α,β-unsaturated aldehyde without affecting the double bond or the benzyl (B1604629) ether is a critical step. A variety of oxidizing agents can be employed for this transformation.

Common reagents include manganese dioxide (MnO₂), which is a mild and selective oxidant for allylic and benzylic alcohols. Other methods involve Swern oxidation or the use of chromium-based reagents, although the toxicity of the latter has led to the development of more benign alternatives.

Protection and Deprotection Strategies for the Hydroxyl Group Precursor

The synthesis of this compound often commences from p-hydroxybenzaldehyde. The phenolic hydroxyl group is typically protected as a benzyl ether to prevent its interference in subsequent reactions, such as the condensation step.

Protection: The benzylation of p-hydroxybenzaldehyde is commonly achieved via a Williamson ether synthesis. This involves treating the phenol (B47542) with benzyl bromide or benzyl chloride in the presence of a base. A study on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) demonstrated that using benzyl chloride with potassium carbonate (K₂CO₃) in DMF and sodium iodide (NaI) at 40°C resulted in a 71% yield of the 4-benzyloxy product. mdpi.com

Deprotection: While the benzyl ether is stable under many reaction conditions, it can be readily removed when desired. The most common method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. organic-chemistry.org This method is clean and efficient but may not be suitable if other reducible functional groups are present in the molecule. Alternative methods for cleaving benzyl ethers include the use of strong acids or oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can be effective under photoirradiation. organic-chemistry.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches focus on the use of catalysts to minimize waste and the implementation of advanced technologies like flow chemistry to improve process control and safety.

Catalytic Syntheses (e.g., Heterogeneous, Homogeneous Catalysis)

Catalytic methods are at the forefront of green chemistry, offering pathways that are often more atom-economical and produce less waste than stoichiometric reactions.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of easy separation and recyclability. umaine.edu In the context of cinnamaldehyde synthesis, heterogeneous catalysts have been explored for various steps. For instance, supported metal nanoparticles, such as platinum on silica (B1680970), have been shown to be effective for the aerobic oxidation of cinnamaldehyde to cinnamic acid. ucl.ac.uk Similar catalytic systems could be adapted for the selective oxidation of p-benzyloxycinnamyl alcohol. Furthermore, heterogeneous catalysts like Ni-chitosan have been used to activate cinnamaldehyde derivatives in reactions. beilstein-journals.org The development of solid acid or base catalysts can also provide greener alternatives for condensation reactions.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity. mdpi.com Palladium-catalyzed reactions, such as the Heck reaction, have been employed for the synthesis of cinnamaldehyde derivatives. An oxidative Heck reaction between acrolein and arylboronic acids, catalyzed by palladium(II) acetate (B1210297), has been reported to produce various cinnamaldehydes in good to excellent yields. acs.orgnih.gov This approach offers a direct method to form the cinnamaldehyde structure from readily available starting materials.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. beilstein-journals.orgquickcompany.in Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward automation and scale-up. acs.org

The synthesis of cinnamaldehyde derivatives has been successfully demonstrated using flow chemistry. For example, continuous flow systems have been used for Claisen condensation and Grignard additions in multi-step syntheses. acs.org The amidation of cinnamic acids has also been achieved in continuous flow, with the capacity to produce significant quantities of product. beilstein-journals.org Given these successes, the individual steps in the synthesis of this compound, such as the protection of p-hydroxybenzaldehyde, the condensation reaction, and the final oxidation, are all amenable to being translated into a continuous flow process. This could lead to a more efficient, safer, and scalable manufacturing route for this important compound.

Microwave-Assisted and Sonochemical Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov The process involves dielectric heating, where the material is heated by its interaction with the electromagnetic radiation, leading to rapid and uniform heating throughout the reaction mixture. This efficiency can minimize the formation of by-products. nih.gov In the context of Claisen-Schmidt condensations, microwave-assisted methods have been shown to be highly effective, often performed under solvent-free conditions which aligns with the principles of green chemistry. nih.gov For example, protocols using catalysts like KOH under microwave irradiation have demonstrated excellent yields in as little as five minutes. nih.gov

Sonochemical Synthesis: Ultrasound-assisted synthesis is another green and efficient alternative to conventional methods. Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates. Studies on ultrasound-assisted Claisen-Schmidt condensations have shown significant improvements in efficiency. Reactions are often completed in shorter times with higher yields compared to conventional stirring methods. For instance, the synthesis of chalcones under ultrasonic irradiation has been shown to be significantly faster and more energy-efficient.

The table below illustrates the advantages of these modern techniques over conventional methods for analogous chalcone (B49325) syntheses.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | KOH | Ethanol | ~24 hours | 9.2 | aip.org |

| Grinding (Mechanochemical) | KOH | None (Neat) | ~1 hour | 32.6 | aip.org |

| Microwave Irradiation | KOH | None (Solvent-free) | 5 minutes | Excellent | nih.gov |

| Ultrasound Irradiation | Base | Ethanol | 15-30 minutes | High (e.g., 90) |

Biocatalytic Transformations for this compound Production

Biocatalysis offers a highly selective and environmentally benign route for chemical synthesis. The use of enzymes can lead to high yields and purity under mild aqueous conditions. For the production of α,β-unsaturated aldehydes like this compound, aldolase (B8822740) enzymes are of particular interest.

Aldolases are enzymes that catalyze carbon-carbon bond formation in aldol (B89426) addition reactions. While the direct enzymatic synthesis of this compound is not extensively documented, research on related substrates provides a strong proof-of-concept. Type I aldolases, such as NahE, have been shown to catalyze the condensation of pyruvate (B1213749) with a wide array of aromatic aldehydes to produce trans-α,β-unsaturated 2-keto acids with good to excellent yields. thieme-connect.comthieme-connect.comucsd.eduresearchgate.net These products can serve as versatile intermediates for further chemical transformations.

Furthermore, engineered enzymes offer even greater potential. Variants of the enzyme 4-oxalocrotonate tautomerase (4-OT) have been developed to function as "carboligases," effectively catalyzing the aldol condensation between acetaldehyde (B116499) and various aromatic aldehydes. nih.govacs.org These engineered biocatalysts can produce the desired cinnamaldehyde derivatives directly. nih.govnih.gov The reaction proceeds via an initial aldol addition to form a β-hydroxyaldehyde, which may then be dehydrated (either enzymatically or spontaneously) to yield the final α,β-unsaturated aldehyde. nih.govacs.org

Key Advantages of Biocatalytic Production:

High Selectivity: Enzymes can precisely control the reaction, minimizing by-products.

Mild Conditions: Reactions are typically run in water at or near room temperature and neutral pH.

Sustainability: Avoids the use of harsh reagents and organic solvents.

Potential for Asymmetry: Can be used to create chiral molecules, as discussed in the next section.

Asymmetric Synthesis and Stereoselective Approaches Involving this compound Derivatives

While this compound itself is an achiral molecule, its α,β-unsaturated carbonyl system makes it an excellent prochiral substrate for asymmetric synthesis. Stereoselective reactions targeting either the carbon-carbon double bond or the carbonyl group can generate valuable chiral building blocks. wikipedia.orginflibnet.ac.in

Enantioselective Reduction: The C=C double bond of cinnamaldehyde derivatives can be selectively reduced to create a chiral center at the α- or β-position. Biocatalytic reductions using ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, are particularly effective. rsc.orgnih.gov These enzymes can produce either the (R)- or (S)-enantiomer of the corresponding saturated aldehyde with high enantiomeric excess, depending on the specific enzyme used. rsc.orgnih.gov Similarly, baker's yeast (Saccharomyces cerevisiae) has been used to mediate the asymmetric reduction of substituted cinnamaldehydes, yielding optically active alcohols. researchgate.net

Asymmetric Michael Additions: The β-carbon of the unsaturated system is electrophilic and susceptible to attack by nucleophiles in a Michael addition. By using chiral catalysts or enzymes, this addition can be performed enantioselectively. For instance, class I aldolases like the 2-deoxy-d-ribose-5-phosphate aldolase (DERA) have been redesigned through directed evolution to function as "Michaelases." nih.gov These engineered enzymes can catalyze the asymmetric addition of nucleophiles like nitromethane (B149229) to α,β-unsaturated aldehydes, producing chiral γ-nitroaldehydes which are precursors to important pharmaceuticals. nih.govnih.gov This demonstrates the potential to use an engineered enzyme to activate this compound for asymmetric C-C bond formation. nih.gov

These stereoselective approaches transform a simple achiral precursor into complex, high-value chiral molecules, highlighting the synthetic utility of this compound derivatives.

Process Optimization and Scale-Up Strategies for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization of reaction parameters and may involve adopting advanced manufacturing technologies like continuous flow chemistry.

Optimization of Batch Synthesis: The Claisen-Schmidt condensation is sensitive to several variables that must be optimized to maximize yield and purity while minimizing reaction time and waste. Key parameters include:

Catalyst: The choice and concentration of the base (e.g., NaOH, KOH) or acid catalyst are critical. Studies have shown that for chalcone synthesis, sodium hydroxide (B78521) often provides the best catalytic activity. ajrconline.orgscilit.com

Solvent: The solvent system can significantly impact reaction rates and product solubility. While ethanol is common, other solvents like isopropyl alcohol have been found to be effective. ajrconline.orgscilit.com Micellar media, using surfactants in water, have also been explored as a green alternative to organic solvents. acs.org

Temperature: Temperature control is crucial. Lower temperatures can often improve selectivity and yield by minimizing side reactions. ajrconline.orgscilit.com

Stoichiometry: The ratio of the aldehyde and ketone reactants must be carefully controlled to prevent self-condensation of the ketone.

Scale-Up and Continuous Flow Chemistry: Scaling up batch reactions can present challenges related to mixing efficiency, heat transfer, and safety, especially for exothermic reactions like aldol condensations. beilstein-journals.orgscispace.com Continuous flow chemistry offers a powerful solution to these problems. In a flow reactor, reagents are continuously pumped through a tube or channel where they mix and react.

Advantages of Flow Chemistry for Scale-Up:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with hazardous reactions or unstable intermediates. scispace.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity. beilstein-journals.org

Scalability: Increasing production volume is achieved by simply running the reactor for a longer time or by "scaling out" (running multiple reactors in parallel), avoiding the complex re-optimization required for large batch reactors. researchgate.net

Automation: Flow systems are easily automated for consistent and reproducible production.

Continuous flow methods have been successfully developed for aldol condensations, demonstrating improved efficiency and reduced waste compared to batch processes. researchgate.netacs.org The use of packed-bed reactors with a solid-supported catalyst (heterogeneous catalysis) further simplifies the process by allowing for easy separation of the product and reuse of the catalyst. acs.org

Chemical Reactivity and Functionalization of P Benzyloxycinnamaldehyde

Reactions of the Aldehyde Moiety in p-Benzyloxycinnamaldehyde

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions (e.g., Organometallic Reagents, Hydride Reductions)

Nucleophilic addition is a fundamental reaction of aldehydes. pressbooks.pubbyjus.comslideshare.netmasterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgpressbooks.pub

Hydride Reductions: The aldehyde group in this compound can be readily reduced to a primary alcohol, yielding p-benzyloxycinnamyl alcohol. This transformation is commonly achieved using metal hydride reagents. evitachem.comuop.edu.pk Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, often used in alcoholic solvents. uop.edu.pk For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed in an anhydrous ether solvent, although it is less selective. uop.edu.pklibretexts.orgchadsprep.com The general mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Organometallic Reagents: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds act as potent nucleophiles, adding an alkyl or aryl group to the carbonyl carbon of this compound. msu.eduutexas.edulibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a secondary alcohol. msu.edu It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will react with water. libretexts.org

| Reaction Type | Reagent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | p-Benzyloxycinnamyl alcohol |

| Organometallic Addition | Grignard Reagent (R-MgX) followed by H₃O⁺ | Secondary alcohol |

| Organometallic Addition | Organolithium Reagent (R-Li) followed by H₃O⁺ | Secondary alcohol |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be oxidized to a carboxylic acid. In the case of this compound, this reaction yields p-benzyloxycinnamic acid. Research has demonstrated a direct, one-pot reaction to convert this compound into (Z)-p-benzyloxycinnamic acid. scirp.orgscirp.org This transformation highlights the accessibility of the corresponding carboxylic acid derivative for further synthetic applications.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

Schiff Base Formation: this compound reacts with primary amines to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org Schiff bases derived from aldehydes and amines are versatile intermediates in organic synthesis and have been investigated for various applications. wikipedia.orgphilarchive.orgppj.org.lypjoes.com

Aldol Condensations: As an aldehyde without α-hydrogens, this compound can act as an electrophilic partner in crossed or Claisen-Schmidt aldol condensations. evitachem.commagritek.com It reacts with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. magritek.com The reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form a new, more extended α,β-unsaturated carbonyl system. organic-chemistry.org This reaction is a classic method for forming carbon-carbon bonds. magritek.com For instance, the reaction of this compound with a ketone like acetone (B3395972) would yield a β-hydroxy ketone adduct. magritek.comquickcompany.in

| Reaction Type | Reactant | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Aldol Condensation | Enolizable Ketone/Aldehyde | β-Hydroxy Carbonyl (Aldol Adduct) |

Reactivity of the Carbon-Carbon Double Bond in this compound

The alkene functionality in this compound is activated by the electron-withdrawing aldehyde group, making it susceptible to various addition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. uop.edu.pkscirp.org This yields p-benzyloxyhydrocinnamaldehyde. Careful selection of catalysts and reaction conditions is crucial to achieve chemoselectivity, reducing the C=C double bond without affecting the aldehyde or the benzyl (B1604629) ether protecting group. scirp.orgrsc.orgnih.govsrce.hr

Halogenation: Halogens like bromine (Br₂) and chlorine (Cl₂) can add across the double bond of this compound. This electrophilic addition reaction proceeds through a cyclic halonium ion intermediate, followed by attack of the halide ion, resulting in a vicinal dihalide. This reaction would convert the alkene into a 1,2-dihalo-3-phenylpropionaldehyde derivative.

Hydroboration-Oxidation: The hydroboration-oxidation reaction provides a method to achieve anti-Markovnikov hydration of the double bond. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃-THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would yield an alcohol. The hydroxyl group adds to the carbon atom further from the electron-withdrawing aldehyde group (the β-carbon).

| Reaction Type | Reagents | Functional Group Transformation |

| Hydrogenation | H₂, Pd/C | Alkene → Alkane |

| Halogenation | Br₂ or Cl₂ | Alkene → Vicinal Dihalide |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkene → Alcohol (Anti-Markovnikov) |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step.

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.org The electron-withdrawing aldehyde group makes the double bond of this compound an activated dienophile, enhancing its reactivity towards electron-rich dienes. libretexts.org This [4+2] cycloaddition is a stereospecific reaction that allows for the creation of complex cyclic structures with good stereochemical control. wikipedia.orglibretexts.org

1,3-Dipolar Cycloadditions: The alkene in this compound can also serve as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgijrpc.com This reaction involves a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) reacting with the alkene to form a five-membered heterocyclic ring. organic-chemistry.orgyoutube.comnih.gov For example, reaction with an organic azide would yield a triazoline ring, which can be a precursor to other nitrogen-containing heterocycles. This type of reaction is a cornerstone of "click chemistry" and provides efficient access to a wide variety of heterocyclic compounds. ijrpc.comyoutube.com

| Reaction Type | Reactant Type | Product Ring System |

| Diels-Alder Reaction | Conjugated Diene | Six-membered ring (Cyclohexene derivative) |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered heterocycle |

Epoxidation and Dihydroxylation of the Alkene

The carbon-carbon double bond in the cinnamaldehyde (B126680) backbone is susceptible to oxidation reactions, notably epoxidation and dihydroxylation, which introduce valuable functional groups.

Epoxidation: The conversion of the alkene in this compound to an epoxide creates a reactive three-membered ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comresearchgate.net The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. youtube.com Other reagents like hydrogen peroxide in the presence of a catalyst can also be employed for the epoxidation of various alkenes. organic-chemistry.org The resulting epoxide is a key intermediate for synthesizing various derivatives, as the ring can be opened by nucleophiles to introduce new functionalities.

Dihydroxylation: The alkene can be converted into a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This transformation can be performed to achieve either syn- or anti-addition of the hydroxyl groups.

Syn-dihydroxylation: This process adds both hydroxyl groups to the same face of the double bond. A common method is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. organic-chemistry.orgkhanacademy.orgyoutube.com Another reagent for achieving syn-dihydroxylation is cold, alkaline potassium permanganate (B83412) (KMnO₄). khanacademy.orgyoutube.com

Anti-dihydroxylation: This involves the addition of hydroxyl groups to opposite faces of the double bond. It is typically a two-step process. First, the alkene is epoxidized using an agent like m-CPBA. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-like attack, resulting in the formation of the anti-diol.

The choice of dihydroxylation method allows for stereochemical control in the synthesis of complex molecules derived from this compound.

Reactions Involving the Benzyl Ether Linkage and Aromatic Ring

The benzyloxy group serves as a protecting group for the phenol (B47542) and its aromatic ring can also participate in specific reactions.

Selective Cleavage of the Benzyl Ether Group

The benzyl ether in this compound acts as a protective group for the phenolic hydroxyl. Its removal, or debenzylation, is a crucial step in many synthetic pathways. The key is to achieve this cleavage selectively without affecting other sensitive functional groups like the aldehyde and the alkene.

One of the most common and mildest methods for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com The reaction cleaves the carbon-oxygen bond of the ether, liberating the free phenol and producing toluene (B28343) as a byproduct. youtube.com This method is highly selective for benzyl ethers and typically does not affect other ether types or many other functional groups. youtube.com

Alternatively, Lewis acids can be used for debenzylation. A complex of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) has been shown to be effective for the mild and selective cleavage of benzyl ethers, tolerating a wide array of other functional groups such as silyl (B83357) ethers, esters, and alkenes. organic-chemistry.org Other Lewis acids like magnesium bromide have also been reported for the selective cleavage of aromatic benzyl ethers, particularly those positioned ortho to a carbonyl group, via a chelation-controlled mechanism. researchgate.net Strong acids can also cleave benzyl ethers, but this method is less common for complex molecules due to its harshness. organic-chemistry.org

| Debenzylation Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, highly selective, common. youtube.com |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, tolerates many functional groups. organic-chemistry.org |

| Lewis Acid Cleavage | MgBr₂ | Selective for ortho-carbonyl substituted ethers. researchgate.net |

Electrophilic Aromatic Substitution on the Benzyloxy Phenyl Ring

The benzyloxy group (-OCH₂Ph) on the phenyl ring is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. libretexts.org The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of an electrophile. masterorganicchemistry.comlibretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions.

Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the benzyloxy-substituted ring of this compound would be expected to yield predominantly a mixture of ortho- and para-substituted products. libretexts.org The steric bulk of the benzyloxy group might influence the ortho:para ratio, potentially favoring the para product. The specific reaction conditions must be carefully chosen to be compatible with the aldehyde and alkene functionalities present in the molecule. libretexts.org

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles to introduce a substituent exclusively at that ortho position. wikipedia.org

The oxygen atom of an ether, such as the benzyloxy group, can function as a DMG. wikipedia.orgbaranlab.org While it is considered a moderate directing group, it can facilitate ortho-lithiation. organic-chemistry.org For this compound, this would involve the deprotonation of the phenyl ring at a position ortho to the benzyloxy group. The resulting organolithium species can then be trapped with an electrophile (e.g., CO₂, MeI, TMSCl) to install a new functional group. The efficiency of this process can be enhanced by using additives like tetramethylethylenediamine (TMEDA), which breaks down organolithium aggregates and increases reactivity. baranlab.org

| Directing Group Strength | Examples |

| Strong DMGs | -CONR₂, -SO₂NR₂, -OCONR₂ organic-chemistry.org |

| Moderate DMGs | -OMe, -NR₂, -CF₃ organic-chemistry.org |

| Weak DMGs | -F, -Cl, -S- organic-chemistry.org |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient synthetic strategies. beilstein-journals.orgtcichemicals.com As an aromatic aldehyde, this compound is a suitable component for numerous classical and modern MCRs.

Examples of MCRs where this compound could serve as the aldehyde component include:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.comorganic-chemistry.org

Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridine (B1200194) derivatives. beilstein-journals.orgorganic-chemistry.org

Ugi Reaction: A versatile four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-acylamino amides. beilstein-journals.org

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. beilstein-journals.org

The incorporation of this compound into these reactions allows for the rapid assembly of complex molecular scaffolds bearing the benzyloxy-substituted styryl moiety, which can be further functionalized. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis Based on this compound

This compound is a valuable starting material for the synthesis of diverse analogues and derivatives, leveraging the reactivity of its functional groups.

Strategies for derivatization include:

Modification of the Aldehyde: The aldehyde group can undergo a wide range of transformations. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or converted into imines and hydrazones. For example, condensation with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives, which have been explored for various biological activities. sioc-journal.cn

Reactions at the Alkene: As discussed, the alkene can be epoxidized or dihydroxylated. It can also undergo other addition reactions or participate in cycloadditions.

Cleavage and Functionalization of the Phenol: The benzyl ether can be cleaved to reveal the free phenol. organic-chemistry.org This phenol can then be alkylated, acylated, or used in reactions like the Williamson ether synthesis to introduce new groups, leading to libraries of phenolic derivatives. nih.gov

Substitution on the Aromatic Ring: Using methods like electrophilic aromatic substitution or directed ortho metalation, further substituents can be introduced onto the benzyloxy-bearing phenyl ring to modulate the electronic and steric properties of the molecule. libretexts.orgwikipedia.org

These derivatization strategies enable the systematic synthesis of analogues of this compound, facilitating the exploration of structure-activity relationships in fields like medicinal chemistry and materials science. sioc-journal.cnnih.gov

Design and Synthesis of Structurally Modified this compound Derivatives

The design of structurally modified this compound derivatives is primarily guided by the goal of exploring and optimizing their potential biological activities. Synthetic strategies often focus on modifications at three key positions: the benzyloxy group, the aldehyde functionality, and the aromatic ring.

One common synthetic approach involves the derivatization of the aldehyde group. For instance, the aldehyde can be condensed with various active methylene (B1212753) compounds in Knoevenagel or Claisen-Schmidt condensations to extend the conjugated system. A study on the synthesis of chalcone (B49325) analogs utilized 4-(benzyloxy)benzaldehyde (B125253) as a starting material, which was condensed with different acetophenones and heteroaryl methyl ketones to yield a series of chalcone derivatives. univ-ovidius.ro The reaction conditions for these condensations can be varied, employing catalysts such as sodium hydroxide (B78521) in ethanol (B145695) or piperidine (B6355638) at reflux temperatures, to achieve moderate to good yields of the desired products. univ-ovidius.ro

Another key area of modification is the aromatic ring of the cinnamaldehyde moiety. Substituents can be introduced onto this ring to modulate the electronic and steric properties of the molecule. For example, a series of benzyloxybenzaldehyde derivatives with substituents such as methoxy (B1213986) and chloro groups on the benzaldehyde (B42025) ring were prepared to investigate their anticancer activity. nih.gov The synthesis of these analogs typically involves the reaction of a substituted phenol with benzyl bromide to form the benzyloxy ether, followed by formylation to introduce the aldehyde group.

Furthermore, the benzyloxy group itself can be modified. The benzyl ring can be substituted with various functional groups to explore their impact on biological activity. Research on benzyloxybenzaldehyde derivatives has shown that introducing substituents like methoxy or chloro groups on the benzyl moiety can significantly influence their cytotoxic effects. nih.gov

The general synthetic scheme for preparing substituted benzyloxycinnamaldehyde derivatives can be conceptualized as a multi-step process. Initially, a substituted phenol is benzylated. This is followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group. Finally, a condensation reaction with a suitable partner, like a substituted acetone or acetophenone, would yield the target cinnamaldehyde derivative. This modular approach allows for the systematic introduction of a wide array of substituents at different positions of the molecule, enabling a thorough exploration of the chemical space around the this compound scaffold.

A variety of benzyloxybenzaldehyde derivatives have been synthesized and characterized, providing a library of compounds for biological evaluation. nih.gov These synthetic efforts underscore the chemical tractability of the this compound core structure for generating diverse analogs.

Table 1: Examples of Synthesized Benzyloxybenzaldehyde Derivatives and Their Anticancer Activity

| Compound | Structure | IC₅₀ (µM) against HL-60 cells |

| 2-(benzyloxy)benzaldehyde |  | Significant activity at 1-10 µM |

| 2-(benzyloxy)-4-methoxybenzaldehyde |  | Significant activity at 1-10 µM |

| 2-(benzyloxy)-5-methoxybenzaldehyde |  | Significant activity at 1-10 µM |

| 2-(benzyloxy)-5-chlorobenzaldehyde |  | Significant activity at 1-10 µM |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde |  | Most potent, significant activity at 1-10 µM |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde |  | Significant activity at 1-10 µM |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde |  | Significant activity at 1-10 µM |

| Source: Bioorganic & Medicinal Chemistry, 2005, 13(5), 1537-44. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues (Molecular and Cellular Level)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies aim to identify the key structural features responsible for their effects at the molecular and cellular levels.

Influence of the Aromatic Ring Substituents:

Studies on related chalcone structures, which share the 1,3-diphenyl-2-propen-1-one core with derivatives of this compound, have provided valuable SAR insights. The substitution pattern on the aromatic rings (designated as ring A and ring B) plays a critical role in determining biological activity. For instance, in a series of synthetic lipophilic chalcones designed as inhibitors of the transcription factor NF-κB, the presence and position of a hydroxyl group on ring B were found to be important for inhibitory activity. nih.gov Specifically, a hydroxyl group at the 4-position of ring B was a key determinant for the observed inhibition. nih.gov

In the context of anticancer activity, research on quinoline-chalcone derivatives revealed that the nature and position of substituents on the chalcone's B-ring significantly impacted their potency against various cancer cell lines. mdpi.com For example, derivatives with a 4-bromo or 3-bromo substituent on the phenyl ring exhibited strong inhibitory effects. mdpi.com

Role of the α,β-Unsaturated Carbonyl System:

The α,β-unsaturated ketone moiety is a recurring and crucial structural motif for the biological activity of chalcones and, by extension, cinnamaldehyde derivatives. nih.govresearchgate.net This electrophilic center can react with nucleophilic residues, such as cysteine, in the active sites of enzymes or on transcription factors, leading to the modulation of their function. researchgate.net The reactivity of this system can be fine-tuned by the electronic nature of the substituents on the aromatic rings.

Impact of the Benzyloxy Group:

The benzyloxy group in this compound analogues serves as a significant lipophilic moiety that can influence the compound's pharmacokinetic properties and its interaction with biological targets. In a study of benzyloxybenzaldehyde derivatives, the substitution pattern on the benzyl group was shown to modulate anticancer activity. nih.gov For example, a methoxy substituent at the 3-position of the benzyl ring led to the most potent compound against the HL-60 cell line. nih.gov This suggests that the electronic and steric properties of the benzyloxy group are critical for activity.

Cellular Level Effects:

At the cellular level, active benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest. nih.gov Morphological assessment and DNA fragmentation analysis indicated that these compounds could arrest cell cycle progression at the G2/M phase. nih.gov Furthermore, they were observed to induce a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

The collective findings from SAR studies on cinnamaldehyde and chalcone derivatives suggest that a systematic variation of the substituents on the aromatic rings and modifications of the core structure can lead to the identification of analogues with enhanced potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Summary for Cinnamaldehyde and Chalcone Analogues

| Structural Feature | Observation | Implication for this compound Analogues |

| Ring B Hydroxylation | A hydroxyl group at the 4-position of ring B is important for NF-κB inhibition. nih.gov | The position of hydroxyl or other hydrogen-bonding groups on the cinnamoyl phenyl ring likely influences activity. |

| Ring B Halogenation | Bromo-substitution on ring B enhances anticancer activity in quinoline-chalcones. mdpi.com | Introduction of halogens on the cinnamoyl phenyl ring could be a strategy to enhance potency. |

| α,β-Unsaturated System | The enone moiety is a crucial motif for activity, likely through Michael addition with biological nucleophiles. nih.govresearchgate.net | Maintaining the α,β-unsaturated aldehyde is likely critical for the biological activity of many derivatives. |

| Benzyloxy Group Substitution | Methoxy and chloro substituents on the benzyl ring of benzyloxybenzaldehydes modulate anticancer activity. nih.gov | Modifications to the benzyl portion of the benzyloxy group can fine-tune biological effects. |

| Cellular Mechanism | Active compounds induce G2/M cell cycle arrest and apoptosis via mitochondrial pathways. nih.gov | Derivatives may share a common mechanism of inducing programmed cell death in cancer cells. |

Advanced Spectroscopic and Structural Characterization of P Benzyloxycinnamaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For p-benzyloxycinnamaldehyde, NMR provides unambiguous evidence for its structure.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. In this compound, the ¹H NMR spectrum displays characteristic signals for the aldehydic proton, the vinylic protons of the cinnamoyl group, and the aromatic protons of both the phenyl and benzyl (B1604629) moieties, as well as the benzylic methylene (B1212753) protons. The ¹³C NMR spectrum complements this by showing distinct resonances for the carbonyl carbon, the olefinic carbons, and the aromatic carbons. While specific data for this compound is not widely published, data from closely related chalcone (B49325) and cinnamaldehyde (B126680) derivatives allow for accurate predictions. nih.govepa.govfabad.org.trmdpi.commdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.7 - 9.8 | d |

| Vinylic (α-H) | 6.6 - 6.7 | dd |

| Vinylic (β-H) | 7.4 - 7.6 | d |

| Aromatic (H-2', H-6') | 7.5 - 7.7 | d |

| Aromatic (H-3', H-5') | 7.0 - 7.1 | d |

| Benzyl (CH₂) | 5.1 - 5.2 | s |

| Benzyl (Aromatic) | 7.3 - 7.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 193 - 194 |

| Vinylic (α-C) | 128 - 130 |

| Vinylic (β-C) | 151 - 153 |

| Aromatic (C-1') | 129 - 131 |

| Aromatic (C-2', C-6') | 130 - 132 |

| Aromatic (C-3', C-5') | 115 - 117 |

| Aromatic (C-4') | 161 - 163 |

| Benzyl (CH₂) | 69 - 71 |

| Benzyl (Aromatic C) | 127 - 137 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the α- and β-vinylic protons, confirming their adjacent positions. It would also show couplings between the ortho, meta, and para protons on the aromatic rings. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). vscht.cz This is crucial for assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the signal for the benzylic methylene protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. vscht.cz This technique is invaluable for piecing together the molecular skeleton. For example, the aldehydic proton would show a correlation to the β-vinylic carbon, and the benzylic protons would show correlations to the C-4' of the cinnamoyl moiety and the carbons of the benzyl aromatic ring.

Stereochemical Assignment via Advanced NMR Experiments

The geometry of the double bond in cinnamaldehyde derivatives is typically in the more stable E (trans) configuration. This can be confirmed by the coupling constant (J-value) between the α- and β-vinylic protons in the ¹H NMR spectrum. A large coupling constant, typically in the range of 15-16 Hz, is characteristic of a trans-alkene. mdpi.com For more complex derivatives or in cases of isomeric mixtures, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment would show through-space correlations between protons that are in close proximity, which can help to definitively assign the stereochemistry.

Mass Spectrometry (MS) Applications in Compound Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. fabad.org.tr

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₆H₁₄O₂), the expected exact mass would be a key piece of data for its unequivocal identification.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 239.1067 |

| [M+Na]⁺ | 261.0886 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. mdpi.comresearchgate.net This technique provides detailed structural information by revealing the fragmentation pattern of the molecule. The fragmentation of this compound would likely involve characteristic losses. A primary fragmentation would be the cleavage of the benzyl group, leading to a prominent ion at m/z 91, corresponding to the tropylium (B1234903) cation. Another expected fragmentation pathway is the loss of the aldehyde group (CHO).

Table 4: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| 238 | 91 | C₉H₇O₂ |

| 238 | 147 | C₇H₇ |

| 238 | 209 | CHO |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. oregonstate.eduhmdb.ca

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the conjugated carbonyl (C=O) stretch (around 1680 cm⁻¹), the C=C double bond stretch (around 1625 cm⁻¹), and the C-O ether stretch (around 1250 cm⁻¹). vscht.cz

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. oregonstate.edu In this compound, the aromatic ring vibrations and the C=C double bond would likely give rise to strong signals in the Raman spectrum. The complementarity of IR and Raman allows for a more complete vibrational analysis of the molecule. scielo.br

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | 2820, 2720 (medium) | Weak |

| Aromatic C-H Stretch | >3000 (medium) | Strong |

| Conjugated C=O Stretch | ~1680 (strong) | Medium |

| C=C Stretch (alkene) | ~1625 (medium) | Strong |

| Aromatic C=C Stretch | ~1600, 1580, 1500 (medium) | Strong |

| C-O-C Stretch (ether) | ~1250 (strong) | Weak |

UV-Visible Spectroscopy and Chromophore Characterization

UV-Visible spectroscopy is a powerful tool for characterizing the electronic transitions within a molecule and provides valuable information about its chromophoric system. nerc.ac.uk The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the propenal side chain (an α,β-unsaturated aldehyde), and the benzyloxy group. The absorption of UV-Vis radiation by this molecule results in the excitation of electrons from lower energy molecular orbitals to higher energy ones, primarily π → π* and n → π* transitions. mdpi.com

The core chromophore, cinnamaldehyde, exhibits a strong absorption maximum (λ_max) corresponding to a π → π* transition. For cinnamaldehyde itself, this peak is observed at approximately 290 nm. researchgate.net The presence of a substituent on the phenyl ring can significantly influence the position and intensity of this absorption band. The benzyloxy group (-OCH₂C₆H₅) at the para-position is an electron-donating group. Through resonance, it can extend the conjugation of the π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the λ_max. This is because the electron-donating nature of the oxygen atom's lone pairs stabilizes the excited state more than the ground state, thereby reducing the energy gap for the π → π* transition.

The n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also expected for this compound. This transition is typically weaker in intensity (lower molar absorptivity, ε) and occurs at a longer wavelength than the primary π → π* transition. For many aldehydes and ketones, this absorption appears as a shoulder on the main absorption band or as a separate, less intense peak. researchgate.net

A comprehensive analysis of the UV-Visible spectrum would require dissolving this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would be expected to show a strong absorption band in the UVA region (320-400 nm), making it a potential candidate for applications such as a UV filter. researchgate.net The exact λ_max and molar absorptivity (ε) would need to be determined experimentally.

Table 1: Expected UV-Visible Absorption Data for this compound and Related Compounds

| Compound | Solvent | λ_max (nm) (π → π* transition) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Cinnamaldehyde | Ethanol | ~290 | Not specified | researchgate.net |

| p-Methoxycinnamaldehyde | Not specified | Shifted to longer wavelength compared to cinnamaldehyde | Not specified | acs.org |

| This compound | Ethanol (predicted) | >290 | High | Inference |

| p-Nitrocinnamaldehyde Schiff Base | Dichloromethane | ~450 | Not specified |

Note: The data for this compound is predicted based on the known effects of para-substituents on the cinnamaldehyde chromophore.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the reviewed literature, analysis of closely related structures, such as substituted cinnamaldehydes and chalcones containing a benzyloxy group, can offer significant insights into its likely solid-state conformation and packing.

For example, the crystal structure of (E)-2-hydroxycinnamaldehyde reveals a planar molecule with a trans configuration at the C=C double bond. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains. nih.govresearchgate.net This highlights the importance of hydrogen bonding in directing the supramolecular assembly of substituted cinnamaldehydes. In the case of this compound, while it lacks a hydroxyl group for strong hydrogen bonding, weaker C-H···O interactions are expected to play a significant role in the crystal packing.

Furthermore, this compound can act as a ligand to form coordination complexes with metal ions. The aldehyde group and the ether oxygen of the benzyloxy group can potentially coordinate to a metal center. The synthesis and crystallographic analysis of such complexes would provide valuable information on the coordination chemistry of this compound and the structural changes it undergoes upon complexation. Studies on organometallic Ru(II)-arene complexes with cinnamaldehyde-derived thiosemicarbazone ligands and silver(I) complexes with α-bromo-cinnamaldehyde salicylhydrazone have demonstrated the versatility of the cinnamaldehyde scaffold in forming stable metal complexes with well-defined geometries. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for a Structurally Related Cinnamaldehyde Derivative

| Compound | (E)-2-Hydroxycinnamaldehyde |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.1192 (15) |

| b (Å) | 13.7078 (19) |

| c (Å) | 10.9891 (15) |

| α (°) | 90 |

| β (°) | 102.537 (3) |

| γ (°) | 90 |

| Volume (ų) | 1488.0 (4) |

| Z | 8 |

| Key Supramolecular Interactions | O-H···O hydrogen bonds |

| Reference | nih.govresearchgate.net |

This table presents data for a related compound to illustrate the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Chemistry Studies of P Benzyloxycinnamaldehyde

Electronic Structure and Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like p-benzyloxycinnamaldehyde, with several rotatable bonds, this process is often combined with a conformational analysis to identify the most stable conformers.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| C=C (alkene) | 1.34 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angle | C-C-H (aldehyde) | 121.5° |

| C-O-C (ether) | 118.2° | |

| Dihedral Angle | O=C-C=C | ~180° (s-trans) |

| C-C-O-C | Variable |

Note: This table is illustrative and contains hypothetical data to demonstrate the output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the extended π-system is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for various chemical reactions. The distribution of these orbitals would also highlight the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: This table is illustrative and contains hypothetical data.

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the electronic environment.

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light corresponds to electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-dependent DFT (TD-DFT) is a common method for predicting the absorption maxima (λ_max) and understanding the nature of these electronic transitions.

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. These correspond to specific bond stretches, bends, and torsions within the molecule, such as the characteristic C=O stretch of the aldehyde and the C=C stretching of the aromatic rings and the alkene.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.compnas.org

For this compound, MD simulations would be particularly useful for understanding its conformational flexibility. The rotation around the single bonds in the cinnamaldehyde (B126680) backbone and the benzyloxy group can be modeled to determine the accessible conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol) to study solvation effects. This would show how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. Such simulations are crucial for understanding the behavior of the compound in a realistic chemical or biological environment. cjcatal.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is a cornerstone of modern drug discovery. benthamdirect.com Cinnamaldehyde and its derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes and receptors. frontiersin.orgmdpi.com

A molecular docking study of this compound would involve computationally placing it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the aldehyde group of this compound could act as a hydrogen bond acceptor, while its aromatic rings could engage in hydrophobic and π-stacking interactions with amino acid residues in the protein's active site. Such studies on cinnamaldehyde analogs have been performed to evaluate their potential as antimicrobial agents or for other therapeutic applications. frontiersin.orgfrontiersin.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme X | -8.5 | Tyr82, Phe290, Ser122 |

| Receptor Y | -7.2 | Leu45, Trp110, Asn67 |

Note: This table is illustrative and contains hypothetical data to demonstrate the output of a molecular docking study.

Mechanistic Insights into Molecular Recognition Pathways (Non-Clinical Context)

Computational studies have provided valuable insights into the non-covalent interactions that govern the molecular recognition of this compound. These investigations are crucial for understanding how this molecule interacts with other molecules and materials in non-biological systems.

Research has shown that chalcones and their derivatives, a class of compounds to which this compound belongs, can engage in various non-covalent interactions. These include hydrogen bonding, π-π stacking, and van der Waals forces. For instance, the crystal structure of a related cinnamaldehyde derivative reveals the presence of C–H···O and C–H···π interactions, which play a significant role in the formation of its three-dimensional supramolecular architecture.

In the context of this compound, the presence of the aromatic rings and the carbonyl group facilitates these interactions. The benzyloxy group, in particular, can act as a hydrogen bond acceptor, while the cinnamaldehyde backbone provides opportunities for π-π stacking and other hydrophobic interactions. These interactions are fundamental to the compound's ability to self-assemble or bind to specific sites on other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. While specific QSAR and QSPR studies exclusively focused on this compound are not extensively documented, the principles can be applied to its derivatives.

The general approach involves calculating a set of molecular descriptors for a series of related compounds and then developing a mathematical model that correlates these descriptors with a particular activity or property. For cinnamaldehyde derivatives, these descriptors can include electronic properties (such as electrostatic potential and frontier molecular orbital energies), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the partition coefficient, logP).

A study on a series of 1,3,4-oxadiazole (B1194373) derivatives containing the cinnamaldehyde scaffold demonstrated the utility of this approach. The researchers developed a 3D-QSAR model that provided insights into the structural requirements for their observed activity. Such models can guide the rational design of new this compound derivatives with enhanced or specific properties for various applications.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a particularly powerful method for investigating reaction pathways, transition states, and the energetics of chemical transformations.

For example, the synthesis of chalcone (B49325) derivatives, which is structurally related to this compound, often proceeds via the Claisen-Schmidt condensation. Computational studies of this reaction have provided detailed mechanistic insights. These studies can map out the potential energy surface of the reaction, identifying the most favorable pathway and the structures of all intermediates and transition states.

Furthermore, computational methods can be used to predict the reactivity of different sites within the this compound molecule. The carbonyl group is an electrophilic center, susceptible to nucleophilic attack, while the α,β-unsaturated system can undergo Michael addition. The aromatic rings can participate in electrophilic aromatic substitution reactions. Computational analysis of the molecule's electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can help predict which of these reactions is most likely to occur under specific conditions.

A study on the synthesis of pyrazoline derivatives from chalcones utilized computational analysis to support the proposed reaction mechanism. This highlights the synergy between experimental and theoretical approaches in understanding complex chemical transformations.

Biological and Biomedical Research Applications of P Benzyloxycinnamaldehyde Strictly in Vitro and Molecular/cellular Focus

In Vitro Studies on Cellular Pathways and Molecular Targets

Enzyme Inhibition and Activation Studies (e.g., specific metabolic enzymes, kinases)

No specific studies detailing the inhibitory or activation effects of p-benzyloxycinnamaldehyde on metabolic enzymes or kinases were identified in the available literature.

Receptor Binding Assays and Signaling Pathway Modulation in Cell Lines

There is no available data from receptor binding assays or studies on the modulation of cellular signaling pathways by this compound.

Investigation of Antioxidant and Anti-inflammatory Mechanisms at the Cellular Level

No in vitro studies investigating the antioxidant or anti-inflammatory mechanisms of this compound at a cellular level have been found.

Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines

No data regarding the cytotoxic or antiproliferative effects of this compound on any cancer cell lines has been published.

Apoptosis Induction and Cell Cycle Arrest Mechanisms In Vitro

There are no available studies on the induction of apoptosis or cell cycle arrest in cancer cells by this compound.

Autophagy Modulation in Cancer Cell Models

No research has been published on the modulation of autophagy in cancer cell models by this compound.

Inhibition of Angiogenesis in In Vitro Models (e.g., endothelial cell lines)

Currently, there is a notable lack of specific research in peer-reviewed scientific literature investigating the direct effects of this compound on the inhibition of angiogenesis in in vitro models. While the parent compound, cinnamaldehyde (B126680), has been studied for its anti-angiogenic properties, such as suppressing the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α) in certain cancer cell lines, these findings cannot be directly extrapolated to its benzyloxy derivative. nih.govnih.gov

To evaluate a compound like this compound for anti-angiogenic potential, researchers typically employ a variety of established in vitro assays using endothelial cell lines, most commonly Human Umbilical Vein Endothelial Cells (HUVECs). These assays model different stages of the angiogenic cascade:

Endothelial Cell Proliferation Assay: This test would determine if this compound inhibits the growth of HUVECs, a fundamental step in forming new blood vessels.

Endothelial Cell Migration Assay: Often conducted using a Boyden chamber or wound-healing (scratch) assay, this would assess the compound's ability to block the migration of endothelial cells toward a chemoattractant, mimicking the movement of cells to form new vessel sprouts.

Tube Formation Assay: This is a hallmark assay for angiogenesis. researchgate.netmdpi.com HUVECs are cultured on a basement membrane extract (such as Matrigel), where they normally form capillary-like tubular structures. The inhibitory potential of this compound would be quantified by measuring the reduction in the number of tubes, tube length, and branching points. nih.gov

A hypothetical data table from a tube formation assay is presented below to illustrate how results would be reported.

Table 1: Hypothetical Results of a HUVEC Tube Formation Assay

| Treatment Group | Concentration | Mean Tube Length (µm) | Number of Branch Points |

|---|---|---|---|

| Control (Vehicle) | 0 µM | 4500 ± 210 | 85 ± 7 |

| This compound | 10 µM | Data Not Available | Data Not Available |

| This compound | 50 µM | Data Not Available | Data Not Available |

| This compound | 100 µM | Data Not Available | Data Not Available |

| Suramin (Positive Control) | 10 µM | 1200 ± 150 | 15 ± 4 |

Note: Data are hypothetical and for illustrative purposes only. No published data for this compound is currently available.

Antimicrobial and Antifungal Research Potential (Laboratory-Based)

The antimicrobial and antifungal potential of this compound remains largely unexplored in published scientific studies. While a wide range of cinnamaldehyde analogs have been synthesized and tested for such properties, showing that structural modifications significantly influence their biological activity, specific data for the para-benzyloxy substituted variant is not available. nih.govtandfonline.com

Antibacterial Activity Against Specific Bacterial Strains

There are no specific studies detailing the in vitro antibacterial activity of this compound against common pathogenic bacterial strains. Standard laboratory evaluation would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria.

Commonly used methods include:

Broth Microdilution Method: This is a standard technique where bacteria are exposed to serial dilutions of the compound in a 96-well plate to determine the lowest concentration that inhibits visible growth (MIC). nih.gov

Agar (B569324) Well Diffusion Method: The compound is placed in a well punched into an agar plate inoculated with bacteria. The diameter of the zone of growth inhibition around the well indicates the compound's activity. nih.gov

Representative bacterial strains for such testing would include:

Staphylococcus aureus (Gram-positive), including methicillin-resistant strains (MRSA).

Escherichia coli (Gram-negative), a common cause of various infections. japsonline.com

Table 2: Illustrative Antibacterial Activity Data (MIC)

| Bacterial Strain | Antibiotic | Hypothetical MIC (µg/mL) for this compound |

|---|---|---|

| Staphylococcus aureus | Vancomycin | Data Not Available |

| Escherichia coli | Gentamicin | Data Not Available |

| Pseudomonas aeruginosa | Ciprofloxacin | Data Not Available |

Note: Data are hypothetical and for illustrative purposes only. No published MIC values for this compound are currently available.

Antifungal Efficacy Against Pathogenic Fungi

Similar to its antibacterial profile, the efficacy of this compound against pathogenic fungi has not been documented in the scientific literature. To assess its potential, in vitro susceptibility testing would be performed against clinically relevant fungal species. The primary endpoints are the MIC, defined as the lowest concentration of the drug that inhibits fungal growth by a significant percentage (e.g., 50% or 100%), and the Minimum Fungicidal Concentration (MFC). nih.govresearchgate.net

Key pathogenic fungi for testing would include:

Candida albicans : A common yeast that causes opportunistic infections. nih.gov

Aspergillus niger : A mold that can cause aspergillosis in immunocompromised individuals. researchgate.net

Table 3: Illustrative Antifungal Activity Data (MIC)

| Fungal Strain | Antifungal Drug | Hypothetical MIC (µg/mL) for this compound |

|---|---|---|

| Candida albicans | Fluconazole | Data Not Available |

| Aspergillus niger | Amphotericin B | Data Not Available |

| Cryptococcus neoformans | Amphotericin B | Data Not Available |

Note: Data are hypothetical and for illustrative purposes only. No published MIC values for this compound are currently available.

Mechanisms of Microbial Growth Inhibition (e.g., membrane disruption, enzyme inhibition)